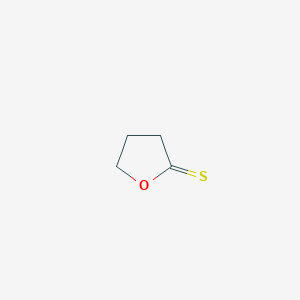
Oxolane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H6OS It is a four-membered ring structure that includes a sulfur atom, making it a thiolactone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolane-2-thione can be synthesized through the ring-opening polymerization of racemic β-thiobutyrolactone. This process is typically catalyzed by phosphazene bases, which facilitate the polymerization at room temperature in solvents such as toluene or tetrahydrofuran . The reactivity of the polymerization process increases with the basicity and steric hindrance of the phosphazene used .
Industrial Production Methods
Industrial production of thiobutyrolactone may involve similar synthetic routes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxolane-2-thione undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is catalyzed by phosphazenes and results in the formation of poly(3-thiobutyrolactone).
Copolymerization: This compound can copolymerize with other monomers, such as glycidyl phenyl ether, to form poly(ester-alt-sulfide).
Common Reagents and Conditions
Phosphazene bases: Used as catalysts in ring-opening polymerization.
Solvents: Toluene and tetrahydrofuran are commonly used solvents for these reactions.
Major Products Formed
Poly(3-thiobutyrolactone): Formed through ring-opening polymerization.
Poly(ester-alt-sulfide): Formed through copolymerization with glycidyl phenyl ether.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Oxolane-2-thione derivatives have been synthesized and evaluated for their biological activities, particularly as potential therapeutic agents. The following applications have been identified:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed enhanced antioxidant activities compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Agents
This compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that certain derivatives inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, a series of oxolane derivatives were shown to suppress COX-2 activity effectively, indicating potential use in treating inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound derivatives has been explored extensively. Compounds containing the oxolane ring have demonstrated cytotoxic effects against various cancer cell lines. One study found that specific derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules.
Chiral Auxiliaries
Due to its ability to form stable chiral centers, this compound is utilized as a chiral auxiliary in asymmetric synthesis. This application is critical for producing enantiomerically pure compounds, which are essential in pharmaceuticals.
Synthesis of Heterocycles
This compound acts as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of diverse chemical entities with potential biological activities .
Case Studies
Here are notable case studies highlighting the applications of this compound:
Mecanismo De Acción
The mechanism of action of thiobutyrolactone in ring-opening polymerization involves the abstraction of an acidic methylene hydrogen by the phosphazene catalyst. This generates a phosphazenium–thiocarboxylate ion-pair species, which acts as the initiating and chain-propagating species in the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
γ-Butyrolactone: A five-membered lactone that is structurally similar but lacks the sulfur atom present in thiobutyrolactone.
δ-Valerolactone: Another lactone with a six-membered ring structure.
ε-Caprolactone: A seven-membered lactone used in the synthesis of biodegradable polymers.
Uniqueness
Oxolane-2-thione’s uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it valuable in specific applications, such as the synthesis of polythioesters with enhanced degradability and biocompatibility .
Propiedades
Número CAS |
39700-44-2 |
|---|---|
Fórmula molecular |
C4H6OS |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
oxolane-2-thione |
InChI |
InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2 |
Clave InChI |
WOQPIIAJLDWJCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















